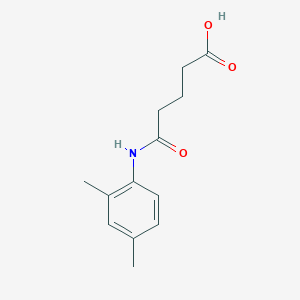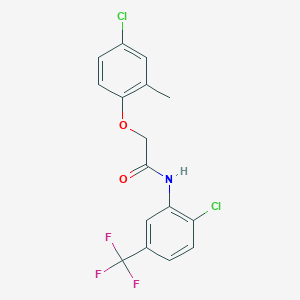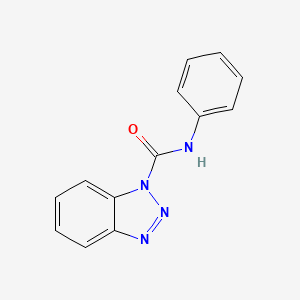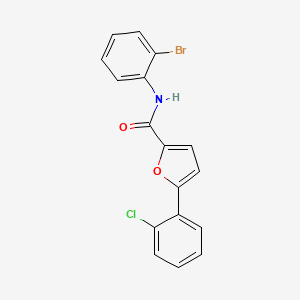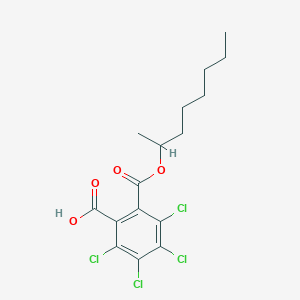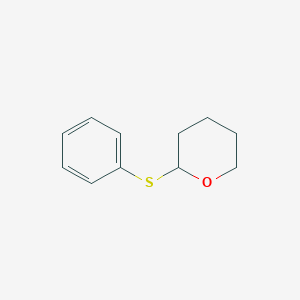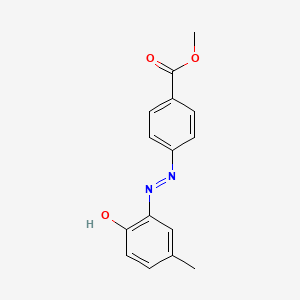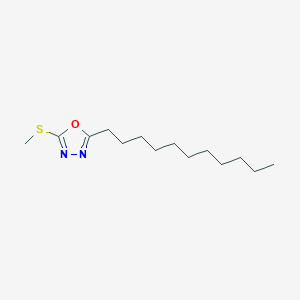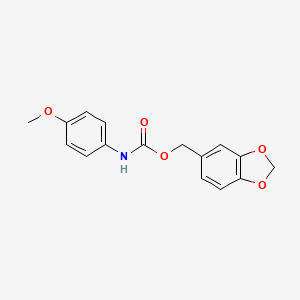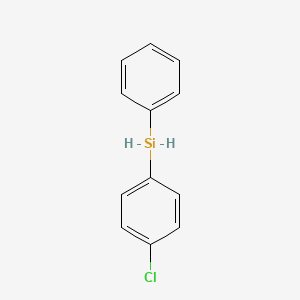
(4-Chlorophenyl)phenylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chlorophenyl)phenylsilane is an organosilicon compound with the molecular formula C12H11ClSi It is a derivative of phenylsilane, where one of the hydrogen atoms on the silicon is replaced by a 4-chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)phenylsilane typically involves the reaction of phenylsilane with 4-chlorophenylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows: [ \text{PhSiH}_3 + \text{ClC}_6\text{H}_4\text{MgBr} \rightarrow \text{PhSiH}_2(\text{C}_6\text{H}_4\text{Cl}) + \text{MgBrH} ]
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form silanols or siloxanes.
Reduction: The compound can be reduced to form simpler silanes.
Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products:
Oxidation: Silanols (e.g., PhSiH2OH) and siloxanes (e.g., PhSiH2OSiPh).
Reduction: Simpler silanes (e.g., PhSiH3).
Substitution: Various substituted phenylsilanes depending on the nucleophile used.
科学研究应用
(4-Chlorophenyl)phenylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties.
作用机制
The mechanism by which (4-Chlorophenyl)phenylsilane exerts its effects is primarily through its ability to form stable bonds with other elements, particularly carbon and oxygen. This allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Phenylsilane (C6H5SiH3): A simpler analog where the 4-chlorophenyl group is replaced by a hydrogen atom.
(4-Chlorophenyl)diphenylsilane (C18H15ClSi): Contains an additional phenyl group compared to (4-Chlorophenyl)phenylsilane.
(4-Phenoxyphenyl)phenylsilane (C18H16OSi): Contains a phenoxy group instead of a chlorine atom.
属性
CAS 编号 |
17951-02-9 |
|---|---|
分子式 |
C12H11ClSi |
分子量 |
218.75 g/mol |
IUPAC 名称 |
(4-chlorophenyl)-phenylsilane |
InChI |
InChI=1S/C12H11ClSi/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H,14H2 |
InChI 键 |
LDVXVJDPDGIQRZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[SiH2]C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl-](/img/structure/B11946263.png)

